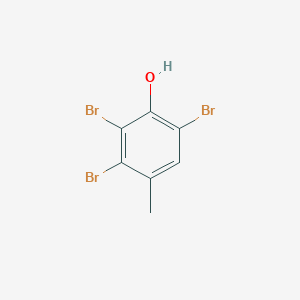
2,3,6-三溴-4-甲基苯酚
描述
2,3,6-Tribromo-4-methylphenol is a hydroxytoluene . It is an active compound .
Synthesis Analysis
Bromo 4 methylphenol was synthesized from 4 methylphenol by esterification, bromination and hydrolysis, and the yield was 85.6%. The product was characterized by IR and 1H NMR spectroscopy .Molecular Structure Analysis
The molecular formula of 2,3,6-Tribromo-4-methylphenol is C7H5Br3O . The molecular weight is 344.83 g/mol . The IUPAC name is 2,3,6-tribromo-4-methylphenol . The InChI is InChI=1S/C7H5Br3O/c1-3-2-4 (8)7 (11)6 (10)5 (3)9/h2,11H,1H3 . The Canonical SMILES is CC1=CC (=C (C (=C1Br)Br)O)Br .Chemical Reactions Analysis
The chemical reactions of 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its physical and chemical properties .科学研究应用
Summary of the Application
The compound “2,3,6-Tribromo-4-methylphenol” has been found to inhibit angiogenesis in human umbilical vein endothelial cells and reduce vasculogenic mimicry in human lung cancer A549 cells .
Methods of Application
The study demonstrated that the compound inhibited human umbilical vein endothelial cells migration, invasion, tube formation, and the activity of matrix metalloproteinases 9 (MMP9). In vivo, the compound also blocked intersegmental vessel formation in zebrafish embryos .
Results or Outcomes
The results indicated that “2,3,6-Tribromo-4-methylphenol” could be used as a potential candidate in anti-angiogenesis for the treatment of cancer .
2. Protection Against Oxidative Damage
Summary of the Application
The compound “2,3,6-Tribromo-4-methylphenol” has been found to protect HaCaT skin cells from oxidative damage via Nrf2-Mediated Pathways .
Methods of Application
The study showed that the compound could effectively scavenge ABTS free radicals and protect HaCaT cells from damage induced by H2O2 .
Results or Outcomes
The compound attenuated hydrogen peroxide (H2O2)-induced ROS production, reduced the malondialdehyde (MDA) level, decreased the oxidized glutathione (GSSG)/glutathione (GSH) ratio, and increased the antioxidant enzyme superoxide dismutase (SOD). Moreover, it could inhibit the expression of Kelch-like epichlorohydrin-associated protein 1 (Keap1) and increase the expression of both nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream proteins TrXR1, HO-1, and NQO1 .
3. Antimicrobial Substance
Summary of the Application
“2,3,6-Tribromo-4-methylphenol” is a highly potent antimicrobial substance .
Methods of Application
It is used as a pivotal component in disinfectant solutions and topical creams .
Results or Outcomes
The compound is used to alleviate diverse skin infections caused by pathogenic microorganisms such as bacteria, fungi, and viruses .
4. Chemical Properties
Summary of the Application
“2,3,6-Tribromo-4-methylphenol” has specific chemical properties that make it of interest in various chemical studies .
Methods of Application
The compound’s properties such as its molecular formula, melting point, boiling point, density, and more are studied .
Results or Outcomes
The results of these studies provide valuable information about the compound’s behavior and potential uses .
5. Industrial Disinfectant
Summary of the Application
“2,3,6-Tribromo-4-methylphenol” is a highly potent antimicrobial substance and is used as a pivotal component in disinfectant solutions .
Methods of Application
The compound is mixed with other ingredients to form a solution that can be used to disinfect surfaces and equipment in various industries .
Results or Outcomes
The use of this compound in disinfectants helps to prevent the spread of bacteria, fungi, and viruses, thereby maintaining hygiene and safety in industrial settings .
6. Chemical Studies
Summary of the Application
“2,3,6-Tribromo-4-methylphenol” has specific chemical properties that make it of interest in various chemical studies .
Methods of Application
The compound’s properties such as its molecular formula, melting point, boiling point, density, and more are studied .
Results or Outcomes
The results of these studies provide valuable information about the compound’s behavior and potential uses .
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
未来方向
属性
IUPAC Name |
2,3,6-tribromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDPJRWRYCBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503983 | |
| Record name | 2,3,6-Tribromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Tribromo-4-methylphenol | |
CAS RN |
36776-51-9 | |
| Record name | 2,3,6-Tribromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



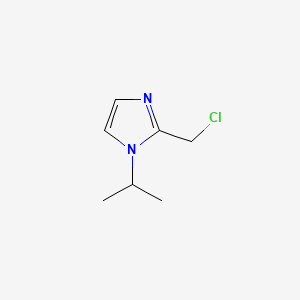
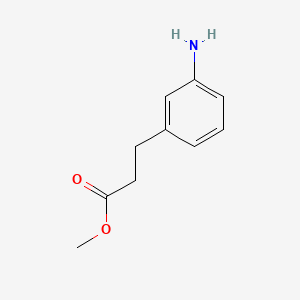
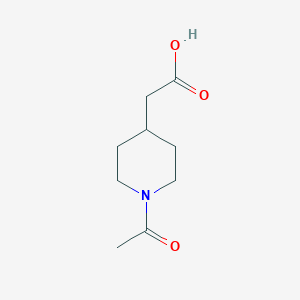
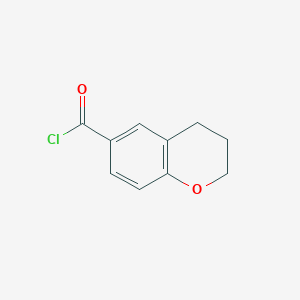
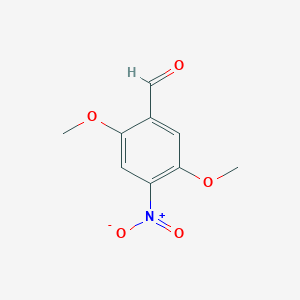
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)
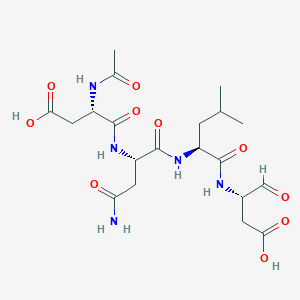
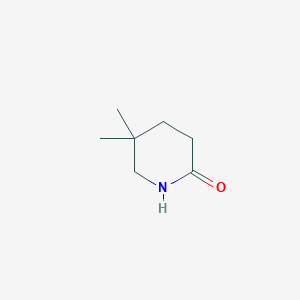
![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
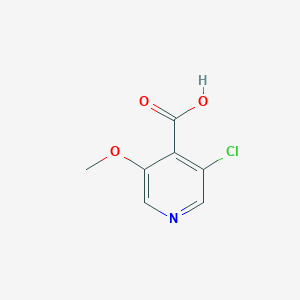
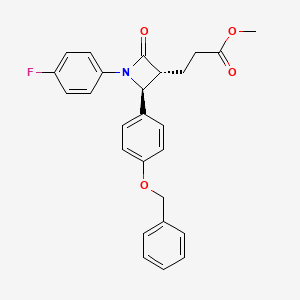
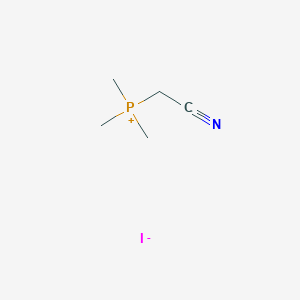
![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
